molecular formula C8H8BrNO B3241353 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol CAS No. 145743-87-9

3-(5-Bromopyridin-3-yl)prop-2-en-1-ol

Cat. No.: B3241353
CAS No.: 145743-87-9
M. Wt: 214.06 g/mol
InChI Key: OYPRXMBFEZBYQC-OWOJBTEDSA-N
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Description

3-(5-Bromopyridin-3-yl)prop-2-en-1-ol is an organic compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromopyridine with propargyl alcohol under suitable conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyridin-3-yl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated alcohols.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

3-(5-Bromopyridin-3-yl)prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the hydroxyl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol: Similar structure but with a triple bond instead of a double bond.

    3-(5-Methoxy-pyridin-3-yl)-prop-2-yn-1-ol: Contains a methoxy group instead of a bromine atom.

    3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol: Contains a benzyloxy group instead of a bromine atom.

Uniqueness

3-(5-Bromopyridin-3-yl)prop-2-en-1-ol is unique due to the presence of both a bromine atom and a prop-2-en-1-ol moiety, which can impart distinct reactivity and biological activity compared to its analogs

Properties

IUPAC Name

(E)-3-(5-bromopyridin-3-yl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-8-4-7(2-1-3-11)5-10-6-8/h1-2,4-6,11H,3H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPRXMBFEZBYQC-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC=C1Br)/C=C/CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251300
Record name 2-Propen-1-ol, 3-(5-bromo-3-pyridinyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145743-87-9
Record name 2-Propen-1-ol, 3-(5-bromo-3-pyridinyl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145743-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-ol, 3-(5-bromo-3-pyridinyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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